N-cyclopropyl-2-methylpyridin-3-amine N-cyclopropyl-2-methylpyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 1346541-24-9
VCID: VC7070123
InChI: InChI=1S/C9H12N2/c1-7-9(3-2-6-10-7)11-8-4-5-8/h2-3,6,8,11H,4-5H2,1H3
SMILES: CC1=C(C=CC=N1)NC2CC2
Molecular Formula: C9H12N2
Molecular Weight: 148.209

N-cyclopropyl-2-methylpyridin-3-amine

CAS No.: 1346541-24-9

Cat. No.: VC7070123

Molecular Formula: C9H12N2

Molecular Weight: 148.209

* For research use only. Not for human or veterinary use.

N-cyclopropyl-2-methylpyridin-3-amine - 1346541-24-9

Specification

CAS No. 1346541-24-9
Molecular Formula C9H12N2
Molecular Weight 148.209
IUPAC Name N-cyclopropyl-2-methylpyridin-3-amine
Standard InChI InChI=1S/C9H12N2/c1-7-9(3-2-6-10-7)11-8-4-5-8/h2-3,6,8,11H,4-5H2,1H3
Standard InChI Key UEZHIZOPPNDAOQ-UHFFFAOYSA-N
SMILES CC1=C(C=CC=N1)NC2CC2

Introduction

Structural and Molecular Characteristics

The molecular structure of N-cyclopropyl-2-methylpyridin-3-amine consists of a pyridine ring substituted with a methyl group at the 2-position and a cyclopropylamine moiety at the 3-position. The cyclopropyl group introduces steric strain and conformational rigidity, which may influence the compound’s reactivity and interactions with biological targets .

Molecular Formula and Weight

Based on analogs such as N-cyclopropyl-3-fluoro-5-methylpyridin-2-amine (C₉H₁₁FN₂, MW 166.20 g/mol) and N-(cyclopropylmethyl)-2-methylpyridin-3-amine (C₁₀H₁₄N₂, MW 162.23 g/mol) , the molecular formula of N-cyclopropyl-2-methylpyridin-3-amine is likely C₉H₁₂N₂, with a molecular weight of 148.21 g/mol.

Computed Physicochemical Properties

Using PubChem’s computational tools for related compounds, the following properties are inferred:

PropertyValue
XLogP3-AA1.8–2.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Topological Polar Surface Area24.9 Ų
Rotatable Bond Count2

These properties suggest moderate lipophilicity and potential bioavailability, aligning with trends observed in small-molecule drug candidates .

Synthetic Routes and Chemical Reactivity

Synthesis Strategies

The synthesis of N-cyclopropyl-2-methylpyridin-3-amine can be hypothesized through two primary routes:

  • Nucleophilic Aromatic Substitution: Reacting 3-amino-2-methylpyridine with cyclopropyl bromide under basic conditions.

    C6H7N2+C3H5BrC9H12N2+HBr\text{C}_6\text{H}_7\text{N}_2 + \text{C}_3\text{H}_5\text{Br} \rightarrow \text{C}_9\text{H}_{12}\text{N}_2 + \text{HBr}

    This method is analogous to the synthesis of N-cyclopropyl-3-fluoro-5-methylpyridin-2-amine .

  • Reductive Amination: Condensing 2-methylpyridin-3-amine with cyclopropanecarbaldehyde followed by reduction using sodium cyanoborohydride.

Reactivity Profile

The compound’s reactivity is dominated by:

  • Pyridine Ring: Susceptible to electrophilic substitution at the 4- and 6-positions due to electron-deficient nature.

  • Amine Group: Participates in acylation, alkylation, and coordination with metal ions .

  • Cyclopropyl Group: May undergo ring-opening reactions under strong acidic or oxidative conditions.

CompoundStructural FeaturesBiological Activity
N-Cyclopropyl-2-methylpyridin-3-amine2-methyl, 3-cyclopropylamineHypothesized kinase inhibition
N-Cyclopropyl-3-fluoro-5-methylpyridin-2-amine3-fluoro, 5-methylAntibacterial, antiviral
N-(Cyclopropylmethyl)-2-methylpyridin-3-amineCyclopropylmethylCNS modulation

The absence of electron-withdrawing groups (e.g., fluorine) in N-cyclopropyl-2-methylpyridin-3-amine may shift its activity toward kinase or protease inhibition compared to fluorinated analogs .

Applications in Medicinal Chemistry

Lead Compound Optimization

The methyl and cyclopropyl groups offer sites for derivatization:

  • Methyl Group: Replacement with bulkier substituents to enhance target selectivity.

  • Cyclopropylamine: Modification to improve solubility (e.g., hydroxylation).

Drug Likeness and ADMET Predictions

Using the Rule of Five:

  • Molecular Weight: 148.21 (<500)

  • XLogP3: 1.8–2.2 (<5)

  • H-Bond Donors/Acceptors: 1/2 (<5/10)

These metrics suggest favorable oral bioavailability and CNS permeability .

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